molecular formula C8H11ClN2O B1443413 2-(Butan-2-yloxy)-3-chloropyrazine CAS No. 1247532-74-6

2-(Butan-2-yloxy)-3-chloropyrazine

Cat. No. B1443413
M. Wt: 186.64 g/mol
InChI Key: JNWHAELNHGGIIC-UHFFFAOYSA-N
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Description

The compound “2-(Butan-2-yloxy)-3-chloropyrazine” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms. In this case, the pyrazine ring is substituted at the 2-position with a butan-2-yloxy group and at the 3-position with a chlorine atom .


Molecular Structure Analysis

The molecular structure of “2-(Butan-2-yloxy)-3-chloropyrazine” would consist of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring at the 2-position is a butan-2-yloxy group, and at the 3-position is a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Butan-2-yloxy)-3-chloropyrazine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole moiety is significant in medicinal chemistry due to its presence in many biologically active compounds. The synthesis of pyrazole and its derivatives, which includes 2-(Butan-2-yloxy)-3-chloropyrazine, involves condensation and cyclization steps. These compounds exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. The development of pyrazole heterocycles offers valuable strategies for designing more active biological agents, highlighting the importance of this chemical structure in drug development and organic synthesis (Dar & Shamsuzzaman, 2015).

Pharmacological Properties of Pyrazine Derivatives

Pyrazine derivatives, including 2-(Butan-2-yloxy)-3-chloropyrazine, are known for their diverse pharmacological properties. These compounds are explored for their antibacterial, antifungal, and anticancer potentials. The versatility of pyrazine derivatives in drug synthesis and their significant biological effects make them a focus of pharmaceutical research, aiming at developing new therapeutic agents (Ferreira & Kaiser, 2012).

Butyrate Derivatives and Gut Health

While not directly related to 2-(Butan-2-yloxy)-3-chloropyrazine, the study of butyrate derivatives provides insight into the importance of chemical derivatives in medical research. Butyrate, a short-chain fatty acid produced in the gut, influences various aspects of health, including gut health and immune function. Research into butyrate and its derivatives showcases the potential of chemical compounds in enhancing animal production and treating diseases, underscoring the broader applications of chemical derivatives in health and medicine (Bedford & Gong, 2017).

Analytical Methods in Antioxidant Activity Studies

The study of antioxidants involves various analytical methods that could be applied to research on compounds like 2-(Butan-2-yloxy)-3-chloropyrazine. Understanding how to determine antioxidant activity is crucial in evaluating the therapeutic potential of compounds. Methods such as ORAC, HORAC, and DPPH are instrumental in assessing the efficacy of antioxidants, which is relevant for compounds demonstrating potential oxidative stress mitigation or anti-inflammatory properties (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-butan-2-yloxy-3-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWHAELNHGGIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butan-2-yloxy)-3-chloropyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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